molecular formula C21H16FN3O2S B2410307 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1207057-30-4

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2410307
CAS No.: 1207057-30-4
M. Wt: 393.44
InChI Key: BSCCBALOJSITJD-UHFFFAOYSA-N
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Description

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a thienopyrimidine core, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide has been explored for its potential in several fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: Shares a similar thienopyrimidine core but with different substituents.

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

Uniqueness

The uniqueness of 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide lies in its specific combination of the thienopyrimidine core and the fluorophenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-13-3-2-4-16(9-13)24-18(26)10-25-12-23-19-17(11-28-20(19)21(25)27)14-5-7-15(22)8-6-14/h2-9,11-12H,10H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCCBALOJSITJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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